

A Guide to Inter-Laboratory Comparison for Cadusafos Analysis

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Cadusafos

CAS No.: 95465-99-9

Cat. No.: B1668200

[Get Quote](#)

Introduction: The Critical Need for Standardized Cadusafos Analysis

Cadusafos is a potent organophosphate nematicide and insecticide used to protect crops like bananas, potatoes, and tomatoes from soil-borne pests.[1][2][3] As a synthetic organic thiophosphate, it functions by inhibiting the acetylcholinesterase enzyme, a critical component of the nervous system in both insects and mammals.[4][5] Due to its high toxicity, regulatory bodies worldwide have established Maximum Residue Levels (MRLs) for **Cadusafos** in food products to ensure consumer safety.[1][3]

The enforcement of these MRLs hinges on the ability of analytical laboratories to produce accurate, reliable, and comparable results. However, variability in analytical methodologies, sample matrices, and laboratory practices can lead to significant discrepancies in reported concentrations. This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for **Cadusafos** analysis. It is designed for researchers, analytical scientists, and quality assurance professionals to benchmark their performance, validate their methods, and contribute to a harmonized approach to pesticide residue monitoring.

This document will delve into the core analytical techniques, present detailed experimental protocols, and offer a structured approach to designing and executing an ILC based on the principles outlined in ISO/IEC 17043.[6][7]

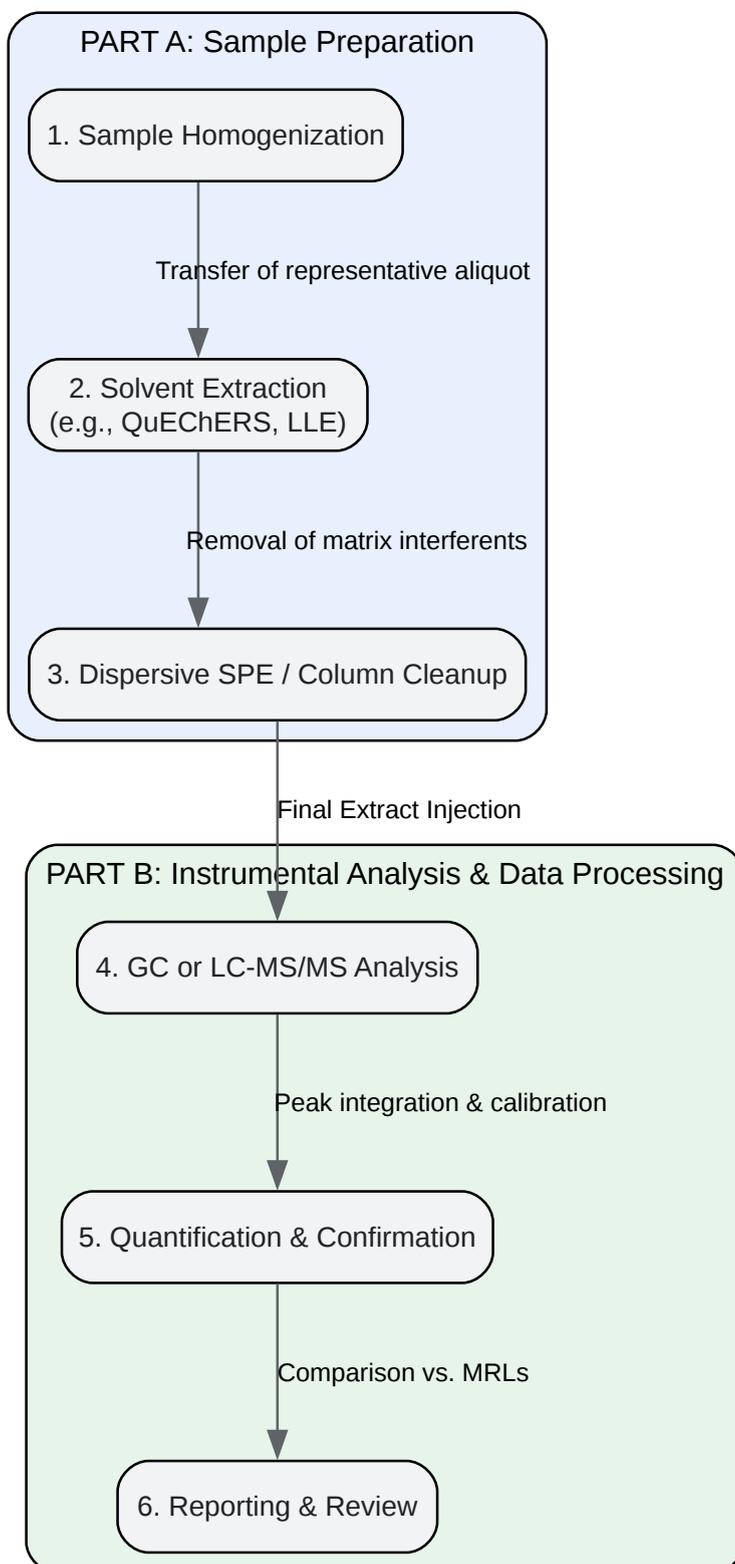
Chapter 1: Fundamental Analytical Principles

The effective analysis of **Cadusafos** is predicated on its physicochemical properties. It is a clear, volatile liquid with moderate water solubility (245 mg/L) and a vapor pressure of 9.0×10^{-4} mm Hg, which influences choices in extraction and chromatographic conditions.[4][8] The primary analytical techniques for organophosphate pesticides like **Cadusafos** are Gas Chromatography (GC) and Liquid Chromatography (LC), typically coupled with mass spectrometry (MS) or other selective detectors.

- Gas Chromatography (GC): GC is a well-established technique for volatile and semi-volatile compounds. **Cadusafos** is amenable to GC analysis, often utilizing a phosphorus-specific detector like a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) for enhanced selectivity and sensitivity.[9][10] For confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.
- Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for many multi-residue pesticide analyses.[11][12] This technique offers high sensitivity and specificity, often requiring less rigorous sample cleanup compared to GC methods.

Chapter 2: The Analytical Workflow: A Comparative Overview

A successful **Cadusafos** analysis, regardless of the instrumental method, follows a critical workflow. Each step presents variables that can impact the final result, making it a key focus for inter-laboratory comparison.



[Click to download full resolution via product page](#)

Caption: High-level workflow for **Cadusafos** residue analysis.

The primary divergence and source of variability between laboratories often lie in the specifics of Part A (Sample Preparation) and the choice of instrumentation in Part B (Instrumental Analysis).

Chapter 3: Methodologies and Comparative Performance

This chapter details validated protocols for the key stages of analysis, explaining the scientific rationale behind the procedural choices.

Sample Extraction: The QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a dominant sample preparation technique for pesticide residue analysis in food matrices.^[13] It combines extraction and cleanup into a streamlined process, improving laboratory throughput.

Rationale: Acetonitrile is the preferred solvent as it is miscible with water, enabling efficient extraction from high-moisture samples.^[14] The subsequent addition of salts, primarily magnesium sulfate (MgSO_4) and sodium chloride (NaCl), induces phase separation, partitioning the pesticides into the acetonitrile layer while removing a significant portion of water-soluble matrix components like sugars and organic acids.^[15]

Protocol: Modified QuEChERS Extraction (AOAC 2007.01 Method)

- Homogenization: Weigh 10-15 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
- Hydration (if needed): For dry samples, add an appropriate amount of reagent water to rehydrate.
- Solvent Addition: Add 10 mL of acetonitrile to the tube. If using an internal standard, add it at this stage.
- Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.

- Salting Out: Add the contents of a salt packet containing 4 g of anhydrous MgSO_4 and 1 g of NaCl .
- Extraction: Immediately shake the tube vigorously for 1 minute. The MgSO_4 absorbs excess water and drives the partitioning of **Cadusafos** into the acetonitrile layer.
- Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes. This results in a clean separation of the acetonitrile supernatant from the aqueous and solid phases.

Sample Clean-up: Dispersive Solid-Phase Extraction (dSPE)

Following extraction, the acetonitrile supernatant still contains matrix co-extractives like lipids and pigments (e.g., chlorophyll) that can interfere with instrumental analysis. dSPE is a rapid and effective clean-up step.

Rationale: Primary Secondary Amine (PSA) is the key sorbent for removing organic acids and some sugars. For samples with high lipid content, C18 sorbent is added to retain non-polar interferences. Graphitized Carbon Black (GCB) is highly effective at removing pigments but should be used cautiously as it can also adsorb planar pesticides.

Protocol: dSPE Clean-up

- Aliquot Transfer: Transfer a 1 mL aliquot of the acetonitrile supernatant from the extraction step into a 2 mL dSPE centrifuge tube containing PSA and anhydrous MgSO_4 .
- Vortexing: Cap the tube and vortex for 30 seconds to ensure the extract interacts fully with the sorbents.
- Centrifugation: Centrifuge at high speed (e.g., $\geq 10,000$ rcf) for 2 minutes.
- Final Extract: The resulting supernatant is the final, cleaned extract. It can be analyzed directly by LC-MS/MS or may require solvent exchange for GC analysis.

Instrumental Analysis: GC-NPD vs. LC-MS/MS

The choice of instrumental analysis is often dictated by available equipment, desired sensitivity, and the scope of the analysis (single vs. multi-residue).

Protocol 1: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

- System: Agilent 6820 GC or equivalent.[16]
- Column: DB-17 or equivalent (mid-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
- Inlet: Splitless, 250 °C.
- Oven Program: Initial 80 °C, hold 1 min, ramp to 280 °C at 10 °C/min, hold 5 min.
- Detector: NPD at 300 °C.
- Rationale: The NPD is highly selective for phosphorus-containing compounds like **Cadusafos**, providing excellent sensitivity and minimizing interference from non-phosphorus matrix components.[16] This method is robust and cost-effective for targeted **Cadusafos** analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- System: Agilent 1290 Infinity LC with a 6460 Triple Quadrupole MS or equivalent.[12]
- Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold 2 minutes.
- Ionization: Electrospray Ionization (ESI), Positive Mode.
- MRM Transitions: Monitor at least two transitions for **Cadusafos** (one for quantification, one for qualification) to ensure identity confirmation.

- Rationale: LC-MS/MS offers superior sensitivity and specificity, allowing for detection at sub-ppb levels.[12] The use of Multiple Reaction Monitoring (MRM) provides two levels of mass filtering, drastically reducing matrix interference and providing unambiguous compound identification.[11]

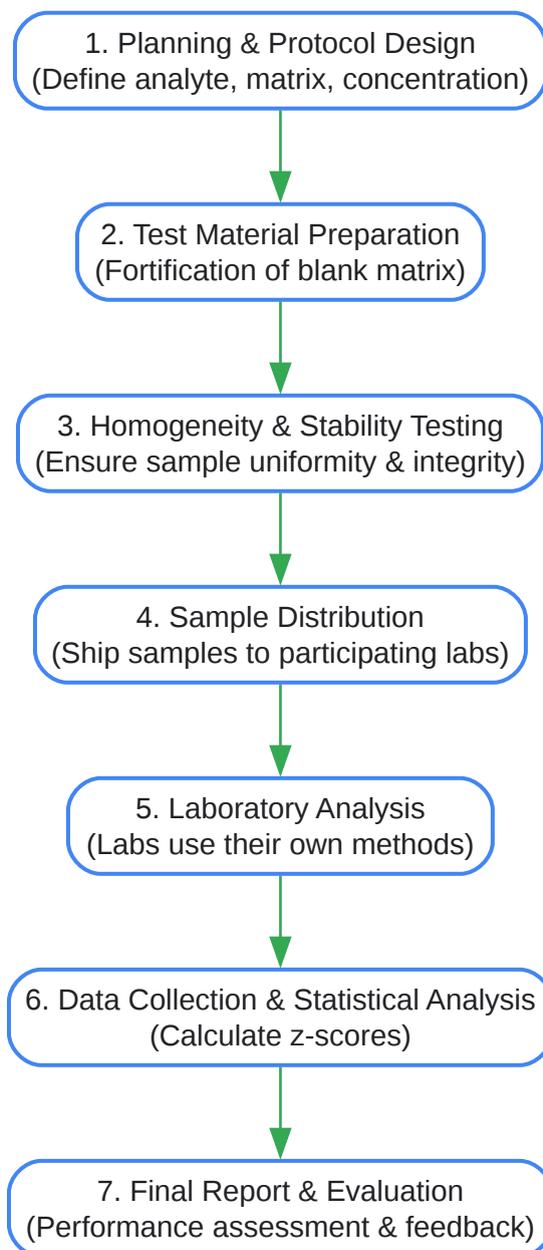
Comparative Performance Data

The following table summarizes typical performance data for the described methods, compiled from various studies. Actual performance will vary between laboratories and matrices.

Parameter	GC-NPD Method	LC-MS/MS Method	Authoritative Source / Notes
Limit of Quantitation (LOQ)	~0.005 mg/kg	<0.001 mg/kg	[10]
Linearity (R ²)	>0.999	>0.999	[16]
Recovery (%)	85-110%	90-115%	[9][10]
Repeatability (RSDr %)	< 15%	< 10%	General expectation for validated methods
Specificity	Good (P-specific detector)	Excellent (MRM)	[12][17]

Chapter 4: Designing an Inter-Laboratory Comparison (ILC)

An ILC, also known as a Proficiency Test (PT), is a powerful tool for evaluating laboratory performance.[18][19] The process must be meticulously planned and executed according to international standards like ISO/IEC 17043 to ensure the results are meaningful.[6][7]



[Click to download full resolution via product page](#)

Caption: Key stages in organizing an ISO 17043-compliant ILC.

Step-by-Step Guide:

- **Coordinator & Protocol:** Appoint a coordinating body. Develop a clear protocol outlining the test matrix (e.g., banana homogenate), target concentration range for **Cadusafos**, timeline, and reporting format.

- Test Material Preparation: Obtain a blank matrix certified to be free of **Cadusafos**. Fortify the matrix with a known concentration of a certified **Cadusafos** standard. Prepare a sufficient quantity to distribute to all participants.
- Homogeneity and Stability: Before distribution, analyze multiple sub-samples of the fortified material to confirm homogeneity. The variation between sub-samples must be statistically insignificant compared to the expected variation between laboratories. Conduct stability tests to ensure the analyte does not degrade under the planned shipping and storage conditions.
- Distribution: Ship the samples to participating laboratories under controlled temperature conditions.
- Analysis and Reporting: Participating laboratories analyze the sample using their in-house, validated methods and report their results, including method details, to the coordinator by a set deadline.
- Statistical Evaluation: The coordinator discards outliers and calculates the "assigned value," which is the consensus value of the analyte concentration. The performance of each laboratory is then typically evaluated using a z-score.
 - Z-score Formula: $z = (x - X) / \sigma$
 - x = result from the participating laboratory
 - X = the assigned value (consensus mean)
 - σ = the standard deviation for proficiency assessment
 - Interpretation: A z-score between -2 and +2 is generally considered satisfactory. Scores outside this range indicate a potential issue that requires investigation.

Chapter 5: Common Challenges and Troubleshooting

- Metabolite Degradation: **Cadusafos** can degrade into more polar metabolites in plants and soil.^[10] Analytical methods should be validated to demonstrate they are specific to the

parent compound unless the regulatory framework requires monitoring of metabolites as well.

- **Matrix Effects:** Complex matrices like bananas can cause ion suppression or enhancement in LC-MS/MS, leading to inaccurate quantification. This can be mitigated by using matrix-matched calibration standards or stable isotope-labeled internal standards.
- **Chromatographic Issues:** Poor peak shape or shifting retention times in GC can result from a contaminated inlet liner or column degradation. Regular maintenance is crucial.
- **Extraction Inefficiency:** Low recovery can indicate that the extraction solvent or technique is not optimal for the specific matrix. The efficiency of the QuEChERS method can be affected by the sample's water and fat content, sometimes requiring modifications.[13][15]

Conclusion

The accurate determination of **Cadusafos** residues is paramount for food safety and international trade. While both GC-NPD and LC-MS/MS are capable and robust techniques, their successful implementation depends on meticulous sample preparation and adherence to validated protocols. Inter-laboratory comparisons provide an essential, objective measure of a laboratory's analytical proficiency. By participating in such schemes, laboratories can gain confidence in their results, identify areas for improvement, and contribute to a global standard of excellence in pesticide residue analysis. This guide serves as a foundational resource for establishing and participating in these vital quality assurance programs.

References

- **CADUSAFOS (174) EXPLANATION.** Food and Agriculture Organization of the United Nations (FAO). [[Link](#)]
- **Inter laboratory Comparison 2023 Report.** Benchmark International. [[Link](#)]
- **Interlaboratory Comparison of Extraction Efficiency of Pesticides from Surface and Laboratory Water Using Solid-Phase Extraction Disks.** ResearchGate. [[Link](#)]
- **CADUSAFOS (174) RESIDUE AND ANALYTICAL ASPECTS.** Food and Agriculture Organization of the United Nations (FAO). [[Link](#)]

- Persistence and nematicidal efficacy of carbosulfan, **cadusafos**, phorate, and triazophos in soil and uptake by chickpea and tomato crops under tropical conditions. PubMed. [\[Link\]](#)
- Effect of **cadusafos** compared with three other non-fumigant nematicides on the control of nematodes and on the yield of. CORE. [\[Link\]](#)
- **Cadusafos** | C10H23O2PS2 | CID 91752. PubChem - NIH. [\[Link\]](#)
- Proficiency testing providers / DIN EN ISO/IEC 17043. DAkkS - German Accreditation Body. [\[Link\]](#)
- **Cadusafos** Facts. US Environmental Protection Agency (EPA). [\[Link\]](#)
- Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of **cadusafos** and prothiofos metabolomics data of mice to humans. National Institutes of Health (NIH). [\[Link\]](#)
- Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of **cadusafos** and prothiofos metabolomics data of mice to humans. ResearchGate. [\[Link\]](#)
- Official Methods of Analysis of AOAC INTERNATIONAL. Oxford Academic. [\[Link\]](#)
- ISO/IEC 17043. ANSI National Accreditation Board (ANAB). [\[Link\]](#)
- Determination of 142 Pesticides in Fruit- and Vegetable-Based Infant Foods by Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry and Estimation of Measurement Uncertainty. ResearchGate. [\[Link\]](#)
- The QuEChERS Method. European Union Reference Laboratories for Pesticide Residues. [\[Link\]](#)
- **Cadusafos** (Ref: FMC 67825). AERU - University of Hertfordshire. [\[Link\]](#)
- ISO/IEC FDIS 17043. National Association of Testing Authorities, Australia (NATA). [\[Link\]](#)
- About the method. QuEChERS.com. [\[Link\]](#)

- AOAC Official Method 970.52 Organochlorine and Organophosphorus Pesticide Residues. AOAC International. [\[Link\]](#)
- LC-MS/MS Determination of Pesticide Residues in Fruits and Vegetables. PubMed. [\[Link\]](#)
- ISO 17043 Accreditation for Proficiency Testing. College of American Pathologists. [\[Link\]](#)
- **Cadusafos**. Wikipedia. [\[Link\]](#)
- Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. US Environmental Protection Agency (EPA). [\[Link\]](#)
- Multiresidue Analysis of Fourteen Organophosphorus Pesticides in Natural Waters. Journal of AOAC INTERNATIONAL. [\[Link\]](#)
- The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. Perry Johnson Laboratory Accreditation, Inc. (PJLA). [\[Link\]](#)
- Chemometric-assisted QuEChERS extraction method for post-harvest pesticide determination in fruits and vegetables. National Institutes of Health (NIH). [\[Link\]](#)
- **CADUSAFOS** (174) First draft prepared by Dr W Donovan. Food and Agriculture Organization of the United Nations (FAO). [\[Link\]](#)
- Determination of pesticides in baby food by UHPLC/MS/MS using the Agilent 1290 Infinity LC system and the Agilent 6460 triple quadrupole LC/MS. Agilent Technologies. [\[Link\]](#)
- Analysis of Organophosphorus Pesticides with Agilent 6820 Gas Chromatograph/ Nitrogen Phosphorus Detector. Agilent Technologies. [\[Link\]](#)
- Validation and Application of Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Soil. MDPI. [\[Link\]](#)
- A.O.A.C 2005. ResearchGate. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Persistence and nematicidal efficacy of carbosulfan, cadusafos, phorate, and triazophos in soil and uptake by chickpea and tomato crops under tropical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Cadusafos | C10H23O2PS2 | CID 91752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cadusafos - Wikipedia [en.wikipedia.org]
- 6. Proficiency testing providers / DIN EN ISO/IEC 17043 - DAkkS - German Accreditation Body [dakks.de]
- 7. ISO/IEC 17043 – ANAB [anab.ansi.org]
- 8. fao.org [fao.org]
- 9. fao.org [fao.org]
- 10. fao.org [fao.org]
- 11. LC-MS/MS determination of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. QuEChERS: About the method [quechers.eu]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. Chemometric-assisted QuEChERS extraction method for post-harvest pesticide determination in fruits and vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. epa.gov [epa.gov]
- 18. nata.com.au [nata.com.au]
- 19. pjlabs.com [pjlabs.com]

- To cite this document: BenchChem. [A Guide to Inter-Laboratory Comparison for Cadusafos Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668200#inter-laboratory-comparison-of-cadusafos-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com